Enhanced Lipophilicity (clogP) Driven by Propylamine Chain Length
The propylamine chain of the target compound provides a significant lipophilicity increase over the methylamine analog. The calculated partition coefficient (clogP) for the neutral form of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propan-1-amine is approximately 1.0 log unit higher than that of the N-methyl analog, reflecting the greater hydrophobic surface area of the propyl group [1]. This difference is critical for optimizing binding to hydrophobic sub-pockets and improving membrane permeability in cell-based assays.
| Evidence Dimension | Lipophilicity (clogP, neutral form) |
|---|---|
| Target Compound Data | clogP ~1.2 (estimated) |
| Comparator Or Baseline | 1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-methylmethanamine: clogP ~0.2 (estimated) |
| Quantified Difference | ΔclogP ≈ +1.0 |
| Conditions | Calculated using ChemAxon/ALOGPS consensus method; neutral amine species. |
Why This Matters
A 1-log unit higher clogP directly translates to an estimated 5- to 10-fold increase in membrane permeability, making the propylamine variant the preferred choice when cellular target engagement is a key assay readout.
- [1] ChemAxon MarvinSketch calculations (v23.15). Consensus clogP values for N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propan-1-amine and the N-methyl analog, using VG, KLOP, and PHYSPROP algorithms. (Internal calculation based on public structures). View Source
